Glycyl-N~6~-[(benzyloxy)carbonyl]lysine
Description
Glycyl-N⁶-[(benzyloxy)carbonyl]lysine is a lysine derivative where the ε-amino group is protected by a benzyloxycarbonyl (Cbz) group, while the α-amino group is linked to a glycyl residue. This compound is widely used in peptide synthesis and biochemical research due to the Cbz group’s stability under acidic conditions and its selective deprotection via hydrogenolysis . Its structural features, including the aromatic benzyl moiety and carbamate linkage, influence its reactivity, solubility, and interactions in biological systems. Below, we compare this compound with structurally or functionally analogous molecules, focusing on synthesis, stability, and applications.
Properties
CAS No. |
61300-28-5 |
|---|---|
Molecular Formula |
C16H23N3O5 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
2-[(2-aminoacetyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C16H23N3O5/c17-10-14(20)19-13(15(21)22)8-4-5-9-18-16(23)24-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,23)(H,19,20)(H,21,22) |
InChI Key |
RQHFSIVXROIJHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminoacetyl Intermediate: This step involves the reaction of an amino acid with an acylating agent to form the aminoacetyl intermediate.
Coupling with Phenylmethoxycarbonylamino Group: The intermediate is then coupled with a phenylmethoxycarbonylamino group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Final Assembly: The final step involves the coupling of the hexanoic acid moiety to the intermediate, forming the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoacetyl)amino]-6-phenylmethoxycarbonylamino-hexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Group Comparison
Key Compounds for Comparison:
N⁶-[(Allyloxy)carbonyl]-N²-[(Fmoc)-L-lysine] (): Features an allyloxycarbonyl (Alloc) group instead of Cbz.
L-Lysine sulfated derivatives (): Replaces the ester/Cbz group with a sulfate, altering polarity and hydrogen-bonding capacity. Sulfated lysine derivatives exhibit enhanced water solubility but reduced stability in acidic environments .
Table 1: Structural and Physical Properties
Analytical Characterization
- Glycan Analysis Tools (): Techniques like GlycoBase and autoGU, designed for HPLC-based glycan profiling, could be adapted to analyze Cbz-protected lysine derivatives by monitoring carbamate stability .
- Purity Assessment : N⁶-(Alloc)-L-lysine is validated via HPLC (>96% purity), a method applicable to Glycyl-N⁶-[(Cbz)lysine] pending optimization .
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